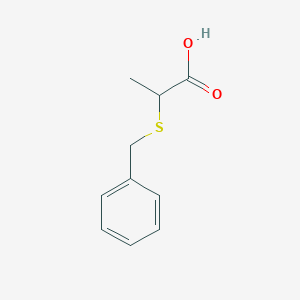

2-(Benzylthio)propanoic acid

Overview

Description

2-(Benzylthio)propanoic acid, also known as 2-benzylthiopropionic acid (2-BTP) is a thiopropionic acid derivative with a wide range of applications in organic synthesis and scientific research. It is a colorless, crystalline solid with a molecular formula of C8H10O2S. 2-BTP is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, the compound has been extensively studied for its biochemical and physiological effects and its potential uses in laboratory experiments.

Scientific Research Applications

Synthesis Methods and Chemical Properties

- Preparative Synthesis for Derivatives : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active 2-thioxo-1,3-thiazan-4-ones, can be synthesized through a method involving anhydrous solvents, offering a more efficient process (Orlinskii, 1996).

- By-Product in RAFT Agent Synthesis : Trithiocarbonate 2-(benzylsulfanylthiocarbonylsulfanyl) propanoic acid forms as a by-product in synthesizing a dithioester RAFT agent. This necessitates complete separation for controlled free radical polymerization (Laschewsky et al., 2007).

Applications in Polymer Science

- RAFT Polymerization : Benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents have been used in the RAFT polymerization of styrene. This process yields functionalized polymers with narrow molecular weight distributions (Summers et al., 2021).

- Enantioseparation of Derivatives : The enantioseparation of racemic 2-(substituted phenyl)propanoic acids, an extension of research on 2-phenyl propanoic acid derivatives, has been explored using high-speed countercurrent chromatography (Tong et al., 2016).

Novel Compounds and Reactions

- Generation of New Molecules : Molecules like benzyl-N-pyrrolylketene, derived from 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, have been used to synthesize monocyclic-2-azetidinones, showcasing unique stereoselectivity (Behzadi et al., 2015).

- Antimicrobial Activity : Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated significant antibacterial activities against various Gram-negative and Gram-positive bacteria (Zhang et al., 2011).

Green Chemistry and Sustainability

- Environmentally Friendly Synthesis : The green synthesis of compounds like N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides from 2-(2-fluorobiphenyl-4-yl)propanoic acid has shown potential for pharmaceutical applications, with an emphasis on eco-friendly methods (Zaheer et al., 2015).

Innovative Uses in Material Science

- Surfactant Synthesis : The novel surfactant 2-(benzylthio)-acetohydroxamic acid has been used as a flotation collector in the selective separation of minerals, demonstrating improved performance compared to traditional surfactants (Sun et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(Benzylthio)propanoic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, it may bind to specific proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms. This compound can also modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit the activity of certain dehydrogenases, leading to a decrease in the production of reactive oxygen species. Additionally, this compound can interact with transcription factors, influencing gene expression and thereby altering cellular responses to stress and other stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important for understanding the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and improve cellular function. At high doses, this compound can be toxic, leading to oxidative stress, inflammation, and cell death. These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The interaction of this compound with metabolic enzymes underscores its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound within cells can affect its bioavailability and activity, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall effect on cellular processes .

properties

IUPAC Name |

2-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQITUHYKZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297122 | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6182-85-0 | |

| Record name | 6182-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)